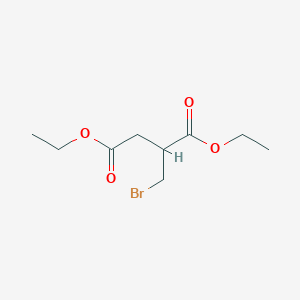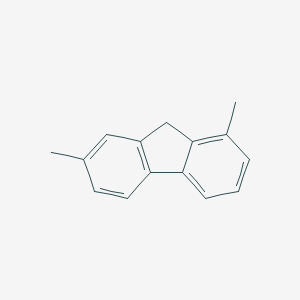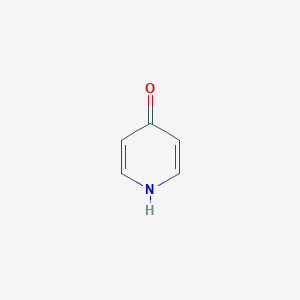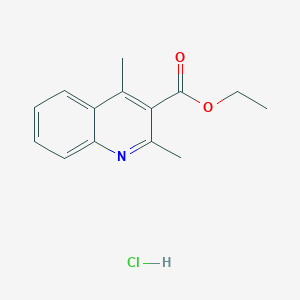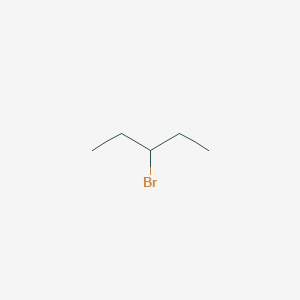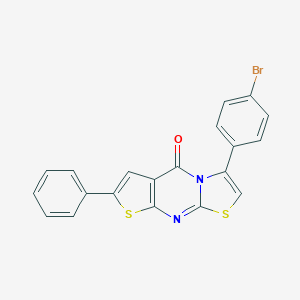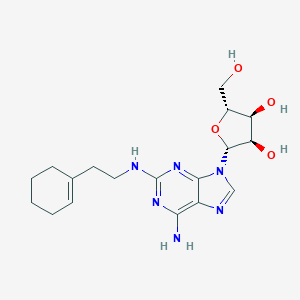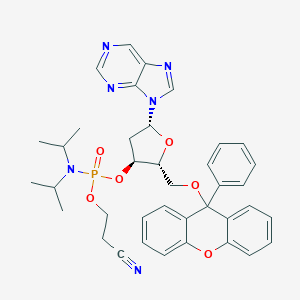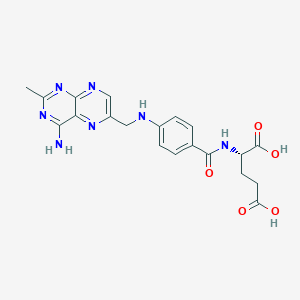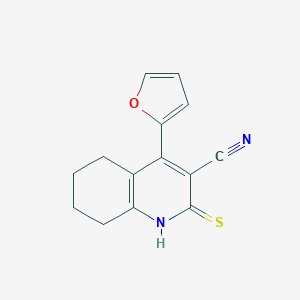
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including compounds similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, involves multicomponent reactions that yield these compounds in excellent isolated yields. A common method involves starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in solvents like 1-propanol at reflux temperature without any added catalysts (Gholap et al., 2007). Another approach includes treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate to synthesize 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives (Elkholy & Morsy, 2006).
Molecular Structure Analysis
The molecular structure of compounds within this class, such as iron(III) chloride complexes with analogous chemical structures, has been determined through X-ray single-crystal diffraction. These structures often feature interesting geometrical arrangements, such as tetrahedral anions with usual geometry and specific structural features like hydrogen bonds linking organic molecules (Sokol et al., 2003).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives undergo various chemical reactions, including condensation with different reagents leading to the formation of structurally diverse compounds. For instance, the reactivity of certain derivatives towards reagents such as DMF-DMA, carbon disulfide, urea, and thiourea has been studied, revealing the potential to synthesize a wide range of antimicrobial agents (Elkholy & Morsy, 2006).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including those similar to 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile, are closely linked to their molecular structure. The crystal structure analysis provides insights into the conformation, molecular packing, and intermolecular interactions that dictate their physical state, stability, and solubility (Sokol et al., 2003).
Chemical Properties Analysis
The chemical properties of these compounds are varied and are influenced by their functional groups and structural framework. For instance, the presence of the mercapto group and the nitrile group in the tetrahydroquinoline core contributes to their reactivity and interactions with various chemical reagents, offering a pathway to synthesize a broad range of derivatives with potential biological activities (Gholap et al., 2007).
Wissenschaftliche Forschungsanwendungen
Production of Liquid Fuel Intermediates
- Field : Chemical Engineering
- Application : Aldol condensation reactions between furfural and acetone can be used to produce liquid fuel intermediates .
- Method : The experiment was conducted using tin-containing zeolites with MFI (Sn-MFI) and BEA* (Sn-Beta) framework structures for C–C bond formation via the aldol condensation reactions between furfural and acetone .
- Results : Aldol condensation between furfural and acetone produced two main products, 4-(2-furyl)-3-buten-2-one (FAc) and 1,5-di-2-furanyl-1,4-pentadien-3-one (F 2 Ac). Different selectivities to aldol products were observed over Sn-MFI and Sn-Beta .
Synthesis of New Heterocyclic Derivatives
- Field : Organic Chemistry
- Application : Cyclic compounds derived from 2-furfural mercaptan (oxazole, triazoles) were synthesized .
- Method : The synthesis involved the reaction of 2-furfural mercaptan with various reagents to form oxazole and triazole derivatives .
- Results : The synthesized compounds were tested for their biological efficacy and compared with standard drugs. Also, their effectiveness as anti-oxidants was measured and compared with ascorbic acid as a standard substance .
Production of Liquid Hydrocarbon Fuels
- Field : Chemical Engineering
- Application : Furfural can be condensed with biogenic ketones like acetone to form 4-(2-furyl)-3-buten-2-one (FBO), a precursor for liquid hydrocarbon fuels .
- Method : Typically, a homogeneous or heterogeneous base catalyst is used for the aldol condensation reaction .
- Results : The reaction between furfural and acetone produced FBO, which can be used as a precursor for liquid hydrocarbon fuels .
Synthesis of 2-Phenyl-3-(2-furyl)propenal
- Field : Organic Chemistry
- Application : The condensation reaction of furfural with benzene-acetaldehyde can produce 2-phenyl-3-(2-furyl)propenal .
- Method : This reaction is known as Knoevenagel condensation when the active α-hydrogen atom is replaced with an ester, acid, or organic compound having − C ≡ N .
- Results : The Knoevenagel condensation of furfural with benzene-acetaldehyde produces 2-phenyl-3-(2-furyl)propenal .
Synthesis of Chiral Furans
- Field : Organic Chemistry
- Application : Furan platform chemicals (FPCs) can be used to synthesize a variety of chiral furans .
- Method : The synthesis involves the use of a mixture of Lewis acids (ZrCl4/ZnI2) as a catalyst. The yields are between 75% and 89%. Interesting products include 2-substituted 3-iodo-furans and (1-R)-1-(2’-furyl)-1,2-ethanediol with a primary hydroxyl group protected as acetate .
- Results : The synthesis of chiral furans from FPCs provides a wide range of compounds that can be economically synthesized from biomass .
Synthesis of 3-(2-Furyl)acrylic Acid and Its Derivatives
- Field : Organic Chemistry
- Application : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has potential applications as sustainable chemical building units .
- Method : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .
- Results : The synthesis of 3-(2-furyl)acrylic acid and its derivatives from biomass provides a range of sustainable chemical building units .
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to enhance its properties or reduce its hazards.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDRMWFWJDYJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353601 |
Source


|
| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
CAS RN |
83989-90-6 |
Source


|
| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


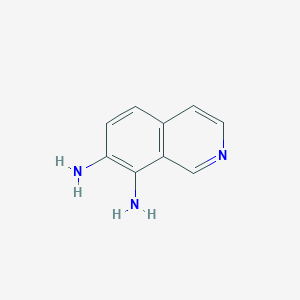
![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)
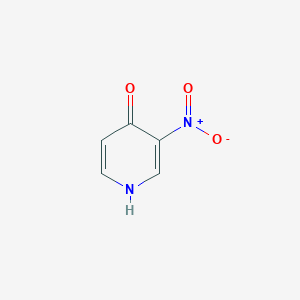
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
